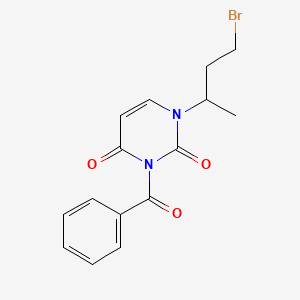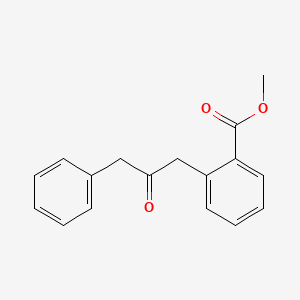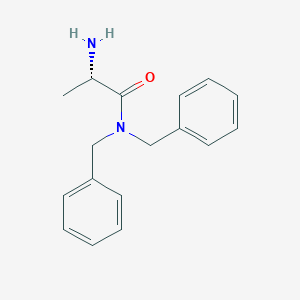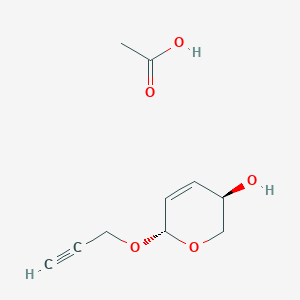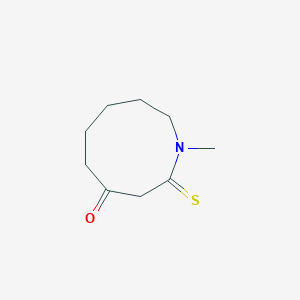
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL is an organic compound characterized by the presence of both an alkyne and an allene functional group. This unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL typically involves the reduction of propynyl halides. This method has been successfully used to synthesize similar allenic alcohols such as hexa-3,4-dien-1-ol and penta-2,3-dien-1-ol . The reaction conditions often require a palladium catalyst and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL exerts its effects involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing different pathways and processes. For example, its alkyne group can undergo cycloaddition reactions, forming new ring structures that can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Butyn-1-ol: An alkyne alcohol with similar reactivity but lacks the allene group.
Hexa-3,4-dien-1-ol: An allene alcohol without the alkyne group.
Penta-2,3-dien-1-ol: Another allene alcohol with a different carbon chain length.
Uniqueness
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL is unique due to the presence of both an alkyne and an allene group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
491862-66-9 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-3-5-7-10(9-11)8-6-4-2/h1,4,8,10-11H,5,7,9H2,2H3 |
Clave InChI |
KDLAFFUBQNMBIU-UHFFFAOYSA-N |
SMILES canónico |
CC=C=CC(CCC#C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


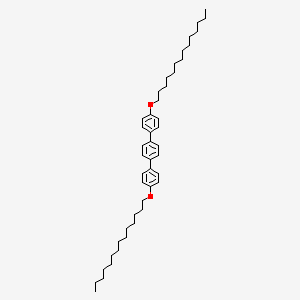
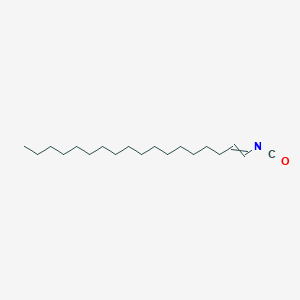
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
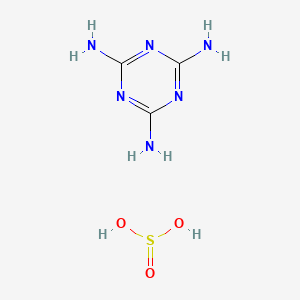
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

